![molecular formula C8H6N4O3S B12920029 {[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid CAS No. 104820-41-9](/img/structure/B12920029.png)
{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring and a thioacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of pyrazin-2-amine with appropriate carboxylic acids or their derivatives.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thioacetic Acid Moiety Introduction: The thioacetic acid group can be introduced via nucleophilic substitution reactions involving thiolates and haloacetic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be utilized in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share the pyrazine and thiophene moieties but differ in the presence of the oxadiazole ring.
Pyrrolopyrazine Derivatives: These compounds contain a pyrazine ring fused with a pyrrole ring, exhibiting different biological activities.
Uniqueness
2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid is unique due to the combination of the pyrazine, oxadiazole, and thioacetic acid moieties, which confer distinct chemical reactivity and potential biological activities not found in similar compounds.
Propriétés
Numéro CAS |
104820-41-9 |
|---|---|
Formule moléculaire |
C8H6N4O3S |
Poids moléculaire |
238.23 g/mol |
Nom IUPAC |
2-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C8H6N4O3S/c13-6(14)4-16-8-12-11-7(15-8)5-3-9-1-2-10-5/h1-3H,4H2,(H,13,14) |
Clé InChI |
TVXDTPFDWGYUEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=NN=C(O2)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



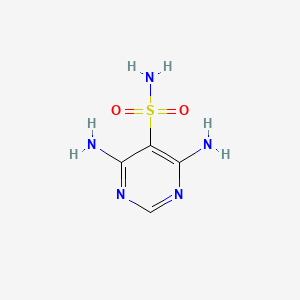
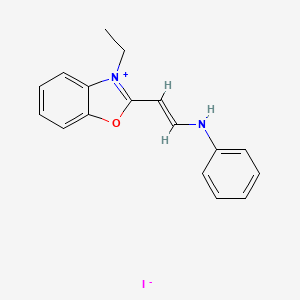

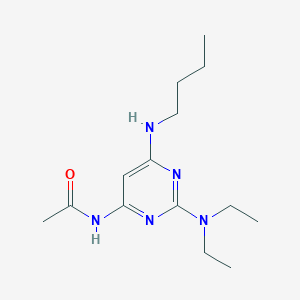


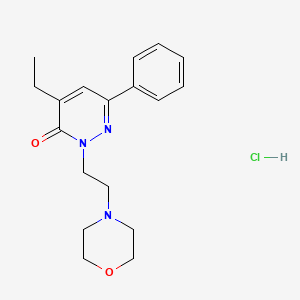
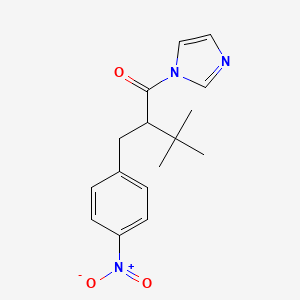

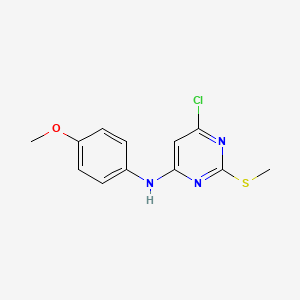

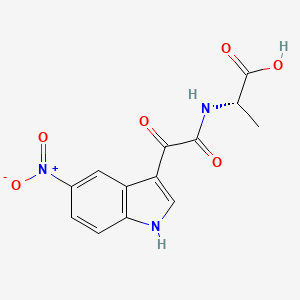
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
